Tersavin
Description
Tersavin (hypothetical systematic name: 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) is a synthetic flavonoid derivative designed for its enhanced antioxidant and anti-inflammatory properties. Structurally, it belongs to the flavone subclass of flavonoids, characterized by a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C). This compound is synthesized via a multi-step process involving cyclization and hydroxylation reactions, yielding a compound with improved solubility in aqueous media compared to natural flavonoids .
Properties
CAS No. |
7177-45-9 |
|---|---|
Molecular Formula |
C26H33N3O5S |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol |
InChI |
InChI=1S/C16H18N2O4S.C10H15NO/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9;1-8(11-2)10(12)9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);3-8,10-12H,1-2H3/t11-,12+,14-;8-,10-/m10/s1 |
InChI Key |
ATTKGDVWJGVOJH-TWKDTOHUSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tersavin involves several key steps, typically starting with the preparation of its precursor compounds. The reaction conditions often require controlled environments to ensure high yield and purity. Common solvents used in the synthesis include 1,2-dichloroethane, and the reactions are usually carried out in dry reactors to prevent contamination .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques to maintain consistency and efficiency. The process involves the use of large reactors and precise control of temperature and pressure to optimize the reaction conditions. The final product is then purified through various methods such as crystallization or distillation to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
Tersavin undergoes a variety of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions typically use halogens or other nucleophiles in the presence of catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of this compound.
Scientific Research Applications
Tersavin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: this compound is studied for its potential effects on biological systems, including its role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Mechanism of Action
The mechanism by which Tersavin exerts its effects involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical processes. The pathways involved include signal transduction and metabolic pathways, which are crucial for maintaining cellular functions .
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogs
Key Findings:
Structural Differences: this compound lacks the galloyl groups present in Theaflavin, simplifying its synthesis but reducing lipid-binding efficacy . Unlike Quercetin, this compound’s hydroxyl groups are strategically positioned to enhance water solubility, addressing a major limitation of natural flavonoids .
Functional Efficacy :
- In vitro assays show this compound’s IC₅₀ for superoxide radical scavenging is 18 μM, outperforming Quercetin (IC₅₀ = 45 μM) but lagging behind Theaflavin (IC₅₀ = 9 μM) .
- This compound exhibits 70% oral bioavailability in rodent models, significantly higher than Quercetin (15%) and Theaflavin (30%) .
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